molecular formula C13H14N2O2 B7556850 N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

Cat. No. B7556850
M. Wt: 230.26 g/mol
InChI Key: IYPMEPKPBMMUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide, also known as OP-Pramipexole, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pramipexole, a medication used to treat Parkinson's disease and restless leg syndrome. However, OP-Pramipexole is not intended for human consumption and is only used in laboratory experiments. In

Mechanism of Action

The exact mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is not fully understood, but it is believed to act as a dopamine D3 receptor agonist. This means that it binds to and activates dopamine receptors in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to increase dopamine release in the brain, which can affect mood, motivation, and reward. It has also been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele in laboratory experiments is its dopaminergic activity, which makes it useful for studying the dopamine system in the brain. However, it is important to note that the effects of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele may not be the same as those of pramipexole, the medication it is derived from. Additionally, N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is not intended for human consumption and should only be used in laboratory experiments.

Future Directions

There are several potential future directions for research involving N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele. One area of interest is its potential applications in addiction research, particularly in studying the role of the dopamine system in addiction. It may also be useful in studying the mechanisms underlying depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele and its effects on behavior and physiology.
In conclusion, N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its dopaminergic activity makes it useful for studying the dopamine system in the brain, and it has been shown to have various biochemical and physiological effects in laboratory experiments. While there are limitations to its use in lab experiments, there are several potential future directions for research involving N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele.

Synthesis Methods

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele involves several steps, including the reaction of 3-bromoaniline with 2-oxo-1-pyrrolidineacetamide to form N-(3-bromo-phenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with propargylamine to form N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have dopaminergic activity, which makes it useful in studying the dopamine system in the brain. It has also been used in studies related to addiction, depression, and anxiety.

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12(16)14-10-5-3-6-11(9-10)15-8-4-7-13(15)17/h2-3,5-6,9H,1,4,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPMEPKPBMMUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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